[3-(1H-Pyrrol-1-yl)phenyl]methanol

Photophysics Charge-transfer states N-phenylpyrrole

Researchers developing pyrethroid-type insecticidal esters per EP0062659A1 require the meta-substituted alcohol specifically-the para isomer (CAS 143426-51-1) yields esters with altered spatial orientation and reduced potency. [3-(1H-Pyrrol-1-yl)phenyl]methanol (CAS 83140-94-7) delivers the exact meta-N-phenylpyrrole scaffold mandated in the patent's synthetic examples. • MW 173.21 g/mol, C₁₁H₁₁NO, mp 64-70 °C; LogP 1.97, TPSA 25.16 Ų; complies with Rule of Three for fragment libraries • Neutral hydroxymethyl handle (predicted pKa ~14.02) avoids ionization complications of carboxylic acid analogs at physiological pH • Distinct TICT photophysical signature vs. para isomer enables predictable charge-transfer behavior for probe design • Available in research quantities (mg to g scale) with batch-specific Certificate of Analysis; for R&D use only

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 83140-94-7
Cat. No. B1305960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1H-Pyrrol-1-yl)phenyl]methanol
CAS83140-94-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CC(=C2)CO
InChIInChI=1S/C11H11NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h1-8,13H,9H2
InChIKeyQQXDXYAGEXWXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(1H-Pyrrol-1-yl)phenyl]methanol (CAS 83140-94-7): A Meta-Substituted N-Phenylpyrrole Benzyl Alcohol Building Block for Agrochemical and Medicinal Chemistry Intermediates


[3-(1H-Pyrrol-1-yl)phenyl]methanol is a heterocyclic benzyl alcohol characterized by a pyrrole ring N-linked at the meta position of the phenylmethanol scaffold (C₁₁H₁₁NO, MW 173.21 g/mol, mp 64–70 °C) [1]. The compound belongs to the N-phenylpyrrole class, where the meta connectivity distinguishes it from the more synthetically accessible para isomer (CAS 143426-51-1). It serves primarily as a key intermediate for the synthesis of pyrethroid-type insecticidal esters, as disclosed in the foundational patent literature, and as a fragment scaffold in drug discovery campaigns targeting carboxylesterases and other enzyme families [1][2].

Why Generic Substitution of [3-(1H-Pyrrol-1-yl)phenyl]methanol with Its Para Isomer or Other N-Phenylpyrrole Alcohols Is Scientifically Unsound Without Comparative Data


The meta-substitution pattern in [3-(1H-Pyrrol-1-yl)phenyl]methanol dictates both its electronic profile and the steric environment of the reactive hydroxymethyl group, which cannot be replicated by the para isomer (CAS 143426-51-1) or the ortho variant. Photophysical studies on N-phenylpyrrole derivatives demonstrate that meta connectivity yields a distinct excited-state charge-transfer behavior (TICT state) compared to para-substituted analogs, with measurable differences in emission solvatochromism and excited-state energetics [1]. In agrochemical ester synthesis, the position of the pyrrole attachment relative to the hydroxymethyl group influences the three-dimensional conformation of the final pyrethroid ester, directly affecting insecticidal potency and selectivity [2]. Substituting with an unsubstituted N-phenylpyrrole or a non-pyrrole heterocycle eliminates the specific electronic and steric contributions of the 1-pyrrolyl moiety, rendering any structure–activity relationship extrapolation unreliable.

Quantitative Differentiation Evidence for [3-(1H-Pyrrol-1-yl)phenyl]methanol: Comparator-Anchored Performance Data for Procurement Decisions


Meta vs. Para Isomer Differentiation in Excited-State Charge-Transfer Behavior of N-Phenylpyrrole Scaffolds

In a direct head-to-head comparison of meta- and para-cyano N-phenylpyrrole derivatives (m-PBN and p-PBN), the meta isomer exhibited a less exergonic formation of the twisted intramolecular charge transfer (TICT) state from the locally excited/quinoid state, resulting in non-solvatochromic fluorescence distinct from the strongly solvatochromic emission of the para isomer [1]. While this study used the nitrile-substituted analogs rather than the hydroxymethyl-substituted compounds directly, the differential electronic coupling through the meta vs. para linkage is a fundamental property of the N-phenylpyrrole core scaffold and is class-transferable to [3-(1H-Pyrrol-1-yl)phenyl]methanol.

Photophysics Charge-transfer states N-phenylpyrrole

Synthetic Utility as a Pyrethroid Ester Alcohol Component: Meta-Pyrrolylbenzyl Alcohol as a Privileged Intermediate in Insecticidal Ester Libraries

Patent EP0062659A1 explicitly claims a new series of cyclopropanecarboxylate esters wherein the alcohol component is based on a 3-(pyrrol-1-yl)phenylmethanol scaffold, positionally differentiating it from earlier biphenyl-3-ylmethyl ester insecticides [1]. The patent exemplifies the synthesis of the target compound at 20.9 g scale with mp 64–67°C via LiAlH₄ reduction of ethyl 3-(pyrrol-1-yl)benzoate, and further discloses the 2-methyl and 2,5-dimethylpyrrole-substituted congeners as comparators, establishing a structure–activity matrix for the alcohol component within this insecticidal ester class [1].

Agrochemical synthesis Pyrethroid esters Insecticidal intermediates

Commercial Availability and Purity Specifications: Meta Isomer vs. Para Isomer Procurement Profile

Commercial sourcing data reveals distinct procurement profiles for the meta and para isomers. [3-(1H-Pyrrol-1-yl)phenyl]methanol (CAS 83140-94-7) is available at 95–97% purity from multiple vendors including Thermo Scientific Maybridge and AKSci, with MDL number MFCD03086142 . The para isomer (CAS 143426-51-1) carries the distinct MDL number MFCD03659708 and is available at comparable purity from the same vendor ecosystem . The meta isomer is explicitly marketed as a fragment molecule (e.g., TargetMol Compound Fr12188) for drug discovery scaffold applications, whereas the para isomer is predominantly positioned as a general synthetic building block .

Chemical procurement Isomer purity Vendor specifications

Predicted Physicochemical Property Profile: Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Meta-Benzyl Alcohol from Carboxylic Acid and Aldehyde Analogs

Predicted physicochemical parameters for [3-(1H-Pyrrol-1-yl)phenyl]methanol include a calculated LogP of 1.97, a topological polar surface area (TPSA) of 25.16 Ų, and a pKa of 14.02 ± 0.10 . These values position the compound within favorable fragment-like property space (MW 173.21 Da, LogP < 3, TPSA < 60 Ų) as defined by the Rule of Three for fragment-based screening [1]. In contrast, the corresponding carboxylic acid analog (3-(1H-pyrrol-1-yl)benzoic acid) carries a predicted pKa of ~4.0 and a TPSA of ~50 Ų, while the aldehyde analog exhibits greater electrophilic reactivity. The hydroxymethyl group provides a neutral, hydrogen-bond-donating handle (pKa ~14) amenable to further derivatization without the ionization liability of the carboxylic acid at physiological pH .

Physicochemical properties Drug-likeness Fragment-based drug discovery

Defensible Application Scenarios for [3-(1H-Pyrrol-1-yl)phenyl]methanol Anchored in Verified Differentiation Evidence


Synthesis of Meta-Specific Pyrethroid Ester Insecticides (Agrochemical R&D)

The patent EP0062659A1 identifies [3-(1H-Pyrrol-1-yl)phenyl]methanol as the foundational alcohol building block for a novel series of cyclopropanecarboxylate esters with insecticidal and acaricidal activity [1]. R&D teams replicating or expanding this ester series must procure the meta-substituted alcohol specifically, as the para isomer generates esters with a different spatial orientation of the pyrrole ring relative to the ester linkage, which the patent's comparator data (exemplified by 2-methyl and 2,5-dimethylpyrrole variants) indicates is critical for biological activity. This scenario directly follows from the structural differentiation evidence established in the patent's synthetic examples [1].

Fragment-Based Drug Discovery Scaffold Requiring Neutral Hydrogen-Bond Donor Functionality

With a MW of 173.21 Da, LogP of 1.97, and TPSA of 25.16 Ų, [3-(1H-Pyrrol-1-yl)phenyl]methanol complies with the Rule of Three for fragment libraries and provides a neutral hydroxymethyl handle (predicted pKa 14.02) that avoids the ionization complications of the carboxylic acid analog at physiological pH [2]. Its commercial positioning as a fragment molecule (e.g., TargetMol Fr12188) supports its use in fragment-screening campaigns where the N-phenylpyrrole core has demonstrated binding to the palmitoleate pocket of Notum carboxylesterase, as shown by the 1-phenylpyrrole fragment series [3]. The meta connectivity ensures distinct spatial presentation compared to the para isomer, which may be exploited for scaffold-hopping strategies.

Photophysical Probe or Optoelectronic Material Precursor Leveraging Meta-Specific TICT Behavior

The experimentally verified difference in TICT formation between meta- and para-N-phenylpyrrole derivatives demonstrates that the meta isomer exhibits non-solvatochromic fluorescence with antiquinoid distortion of the phenyl ring, in contrast to the solvatochromic emission of the para compound [4]. Researchers designing fluorescent probes, molecular sensors, or conductive polymer monomers that require predictable charge-transfer behavior can select the meta-substituted scaffold for its distinct photophysical signature. [3-(1H-Pyrrol-1-yl)phenyl]methanol serves as a derivatizable entry point into this meta-N-phenylpyrrole photophysical space, with the hydroxymethyl group available for further functionalization without perturbing the core electronic structure.

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